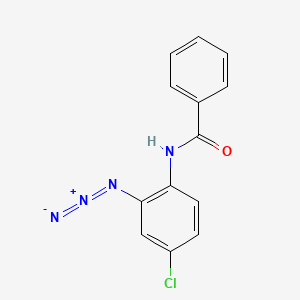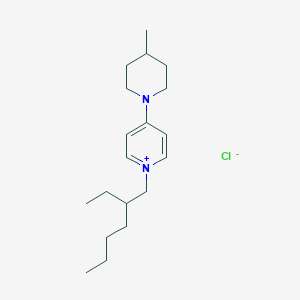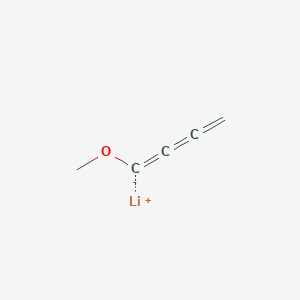
Lithium 1-methoxybutatrien-1-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 1-methoxybutatrien-1-ide is a chemical compound that belongs to the class of organolithium compounds. These compounds are characterized by the presence of a lithium atom bonded to a carbon atom. This compound is of particular interest due to its unique structure and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 1-methoxybutatrien-1-ide typically involves the reaction of 1-methoxybutatriene with an organolithium reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen in the air. The reaction is typically performed at low temperatures to control the reactivity of the organolithium reagent and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Lithium 1-methoxybutatrien-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The lithium atom can be substituted with other atoms or groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce hydrocarbons. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Scientific Research Applications
Lithium 1-methoxybutatrien-1-ide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to form new carbon-carbon bonds and to introduce lithium atoms into organic molecules.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Lithium 1-methoxybutatrien-1-ide involves its ability to donate electrons and form bonds with other atoms or molecules. The lithium atom in the compound is highly reactive and can interact with various molecular targets, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Lithium 1-methoxybutatrien-1-ide include other organolithium compounds such as:
- Lithium diisopropylamide (LDA)
- n-Butyllithium
- Lithium tetramethylpiperidide (LiTMP)
Uniqueness
This compound is unique due to its specific structure, which includes a methoxy group and a butatriene backbone. This structure imparts unique reactivity and properties to the compound, making it valuable for specific applications that other organolithium compounds may not be suitable for.
Properties
CAS No. |
91664-27-6 |
|---|---|
Molecular Formula |
C5H5LiO |
Molecular Weight |
88.1 g/mol |
InChI |
InChI=1S/C5H5O.Li/c1-3-4-5-6-2;/h1H2,2H3;/q-1;+1 |
InChI Key |
NQOPDGNYFMIXBS-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CO[C-]=C=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


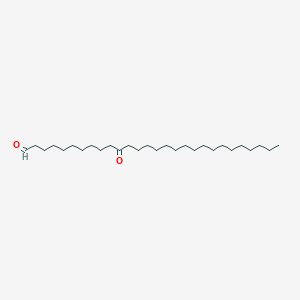
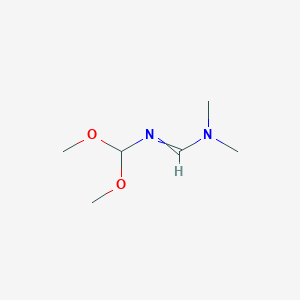
![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)
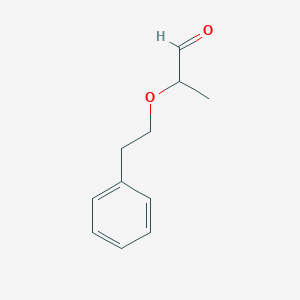
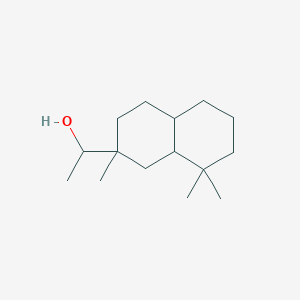
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)
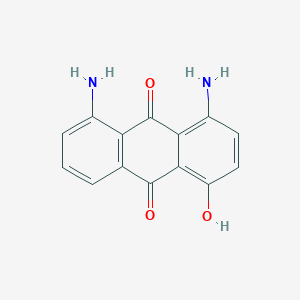
![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)
![1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol](/img/structure/B14361068.png)
![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)
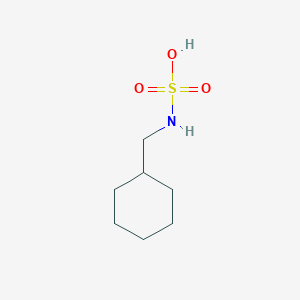
![{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14361099.png)
